molecular formula C15H13FN2OS B2488947 5-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol CAS No. 1293159-08-6

5-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol

Cat. No. B2488947
CAS RN: 1293159-08-6
M. Wt: 288.34
InChI Key: CEEIOILZTXHBHV-UHFFFAOYSA-N
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Description

5-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol, also known as FEBT, is a benzodiazole derivative that has recently gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has shown promising results in various studies, and its unique chemical structure makes it a promising candidate for further research.

Scientific Research Applications

Fluorescent Probes and Bioimaging

  • Thiol-Sensitive Fluorogenic Probes : Novel water-soluble phenol-based fluorophores, including derivatives of 3-benzothiazolyl-7-hydroxycoumarin, have been synthesized. These fluorophores, upon thiol-induced fluorescence activation, are promising for thiol bioimaging (Roubinet et al., 2014).
  • Fast Detection of Thiols : A fluorescent probe based on excited state intramolecular proton transfer (ESIPT) fluorophore linked to a maleimide group exhibits fast response and high sensitivity to thiols. It has been successfully applied in living cell imaging (Zhao et al., 2017).

Anticancer Properties

  • In Vitro Cytotoxicity : Fluorinated 2-(4-aminophenyl)benzothiazoles exhibit potent cytotoxicity in vitro against certain human breast cancer cell lines. These compounds are under consideration for pharmaceutical and preclinical development (Hutchinson et al., 2001).

Chemical Synthesis and Characterization

  • Synthesis and Fluorescence Properties : Synthesis of 3-benzothiazol-2-ylquinolinemaleimides, particularly the 3-benzothiazol-2-ylquinoline-5-maleimide, shows enhanced fluorescence upon thiol addition. These compounds can be utilized as sensitive thiol detection reagents (Nair & Rajasekharan, 2004).
  • Anticancer Activity of Triazolothiadiazoles : Fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles exhibit moderate to good antiproliferative potency against various cancerous cell lines. These findings suggest their potential in the development of anticancer drugs (Chowrasia et al., 2017).

Miscellaneous Applications

  • Pyrazoline as Fluorescent Chemosensor : A pyrazoline derivative serves as a fluorescent chemosensor for Fe3+ ion detection, demonstrating the utility of such fluorinated compounds in metal ion detection (Khan, 2020).
  • Herbicidal Activity : Novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring bearing a thioether moiety show considerable herbicidal activity against graminaceous plants without crop injury (Tajik & Dadras, 2011).

properties

IUPAC Name

6-fluoro-3-(2-phenoxyethyl)-1H-benzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2OS/c16-11-6-7-14-13(10-11)17-15(20)18(14)8-9-19-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEIOILZTXHBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C3=C(C=C(C=C3)F)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol

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